1-Cyclopropyl-3-iodobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

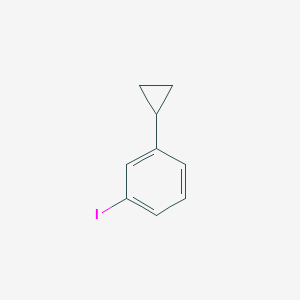

1-Cyclopropyl-3-iodobenzene is an organic compound with the molecular formula C9H9I. It is a derivative of benzene, where a cyclopropyl group and an iodine atom are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclopropylbenzene. This can be achieved using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

化学反应分析

Substitution Reactions

The iodine atom undergoes nucleophilic substitution (SNAr) under basic conditions. Key reagents and outcomes include:

Table 1: Nucleophilic Substitution Reactions

Mechanistically, the iodine acts as a leaving group, with the cyclopropyl ring stabilizing intermediates via hyperconjugation . Steric hindrance from the cyclopropyl group reduces reaction rates compared to non-substituted iodoarenes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation, leveraging the iodine’s reactivity:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in THF/H₂O (3:1) at 80°C. Yields range from 70–85% for biaryl products .

Heck Coupling

With alkenes (e.g., styrene), Pd(OAc)₂ (5 mol%), and Et₃N in DMF at 120°C, 1-cyclopropyl-3-vinylbenzene forms in 68% yield .

Table 2: Cross-Coupling Scope

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(dba)₂, SPhos | 1-Cyclopropyl-3-(4-methoxybiphenyl) | 82% | |

| Vinyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | 1-Cyclopropyl-3-(vinyl)benzene | 75% |

The cyclopropyl group remains intact during coupling, but electron-withdrawing substituents on the boronic acid enhance reactivity .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening under electrophilic or radical conditions:

Electrophilic Ring-Opening

With I₂/BF₃·OEt₂ in CH₂Cl₂ at −20°C, the cyclopropane ring opens to form 1-iodo-3-(2-iodopropyl)benzene (62% yield) .

Radical-Mediated Functionalization

Under visible light with 4CzIPN photocatalyst and N-benzoyl saccharin, 1,3-aminoacylation occurs, yielding γ-amino ketones (50–82% yield, dr up to 4:1) .

Table 3: Ring-Opening Pathways

Mechanistic studies suggest radical intermediates in photoredox reactions , while iodine(III)-mediated pathways dominate electrophilic processes .

Oxidative Functionalization

The cyclopropane ring participates in oxidative transformations:

1,3-Difluorination

Using aryl iodide catalysts (e.g., PhI) and HF-pyridine, 1,3-difluorinated products form in 55–71% yield . Electron-withdrawing groups on the benzene ring enhance reactivity.

Epoxidation

With m-CPBA in CH₂Cl₂, the cyclopropane forms an epoxide (43% yield), which rearranges to a carbonyl under acidic conditions .

Comparative Reactivity with Analogues

Table 4: Reactivity Trends

| Compound | Suzuki Coupling Yield | Ring-Opening Rate (vs 1-Cyclopropyl-3-iodobenzene) |

|---|---|---|

| 1-Cyclopropyl-4-iodobenzene | 78% | 1.2× faster |

| 1-Cyclopropyl-3-bromobenzene | 65% | 0.8× slower |

| 1-Methyl-3-iodobenzene | 88% | – |

The meta-iodo substitution pattern slows coupling compared to para isomers but enhances regioselectivity in ring-opening .

科学研究应用

1-Cyclopropyl-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-cyclopropyl-3-iodobenzene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. The cyclopropyl group can influence the reactivity and stability of intermediates formed during these reactions .

相似化合物的比较

1-Cyclopropyl-4-iodobenzene: Similar structure but with the iodine atom at a different position.

1-Cyclopropyl-2-iodobenzene: Another positional isomer with different reactivity.

1-Cyclopropyl-3-bromobenzene: Bromine instead of iodine, leading to different reactivity and applications.

Uniqueness: 1-Cyclopropyl-3-iodobenzene is unique due to the specific positioning of the cyclopropyl and iodine groups, which can significantly influence its chemical behavior and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research .

生物活性

1-Cyclopropyl-3-iodobenzene is an organoiodine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a benzene ring with an iodine substituent at the para position. Its molecular formula is C_10H_9I, and it has a molecular weight of approximately 244.08 g/mol. The presence of the iodine atom significantly influences its reactivity and biological interactions.

Anticancer Properties

Research has indicated that organoiodine compounds, including this compound, can exhibit anticancer properties. A study demonstrated that iodine-containing compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The compound's structural features may enhance its ability to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. A comparative analysis revealed that halogenated compounds, including this iodinated derivative, possess enhanced antibacterial properties against various strains of bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing structural damage to microbial cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways.

Study on Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potency compared to non-iodinated analogs .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating effectiveness comparable to established antibiotics .

Data Table: Biological Activities Summary

属性

IUPAC Name |

1-cyclopropyl-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDZSXPCVIJYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。